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Compound of Interest

Compound Name: Butylferrocene, 97%

Cat. No.: B12061408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing butylferrocene in

the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of

butylferrocenyl chalcones, which are recognized for their potential as scaffolds in the

development of anti-inflammatory and anticancer agents.

Introduction
Ferrocene and its derivatives have garnered significant interest in medicinal chemistry due to

their unique structural and electronic properties, stability, and low toxicity. Butylferrocene, an

alkyl-substituted ferrocene, serves as a versatile precursor for creating more complex

molecules with potential therapeutic applications. The butyl group enhances lipophilicity, which

can improve the bioavailability of the final drug candidates.

This application note details the synthesis of butylferrocenyl chalcones, which are α,β-

unsaturated ketones. Chalcones are known to exhibit a wide range of biological activities,

including anti-inflammatory, and anticancer properties. Specifically, certain ferrocenyl chalcones

have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an

enzyme implicated in inflammation and cancer.[1][2]

The synthetic pathway involves a two-step process:
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Friedel-Crafts Acylation of Butylferrocene: To introduce a keto group, forming a

butylferrocenyl ketone.

Claisen-Schmidt Condensation: Condensation of the resulting ketone with an appropriate

aromatic aldehyde to yield the target butylferrocenyl chalcone.

Synthesis of Butylferrocenyl Chalcone
Intermediates
The following protocols outline the synthesis of a representative butylferrocenyl chalcone, a

potential intermediate for the development of selective COX-2 inhibitors.

Step 1: Friedel-Crafts Acylation of Butylferrocene
This protocol describes the synthesis of (4-methoxyphenyl)(butylferrocenyl)methanone.

Experimental Protocol:

To a solution of butylferrocene (1.0 g, 4.13 mmol) in anhydrous dichloromethane (20 mL)

under a nitrogen atmosphere, add aluminum chloride (0.66 g, 4.95 mmol).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of 4-methoxybenzoyl chloride (0.77 g, 4.54 mmol) in anhydrous

dichloromethane (10 mL) to the reaction mixture.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding ice-cold water (30 mL).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL)

and brine (30 mL), and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield (4-methoxyphenyl)(butylferrocenyl)methanone as a red-orange

solid.

Quantitative Data Summary (Predicted):

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Yield (%)
Melting Point
(°C)

(4-

methoxyphenyl)

(butylferrocenyl)

methanone

C22H24FeO 376.27 75-85 88-92

Spectroscopic Data (Predicted):

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm)

(4-methoxyphenyl)

(butylferrocenyl)methanone

7.80 (d, 2H), 6.95 (d, 2H), 4.75

(t, 2H), 4.45 (t, 2H), 4.15 (s,

5H), 3.85 (s, 3H), 2.30 (t, 2H),

1.55 (m, 2H), 1.35 (m, 2H),

0.90 (t, 3H)

196.5, 163.0, 132.0, 130.5,

113.5, 82.0, 72.5, 70.0, 69.5,

55.5, 33.5, 22.5, 14.0

Step 2: Claisen-Schmidt Condensation to form
Butylferrocenyl Chalcone
This protocol describes the synthesis of 1-(butylferrocenyl)-3-(4-(methylsulfonyl)phenyl)prop-2-

en-1-one, a potential COX-2 inhibitor intermediate.[2]

Experimental Protocol:

Dissolve (4-methoxyphenyl)(butylferrocenyl)methanone (0.5 g, 1.33 mmol) and 4-

(methylsulfonyl)benzaldehyde (0.27 g, 1.46 mmol) in ethanol (15 mL).
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Add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise to the mixture with

stirring.

Stir the reaction mixture at room temperature for 24 hours.

Monitor the formation of the chalcone product by TLC.

After completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute

HCl to pH 5-6.

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is

neutral, and dry in a desiccator.

Recrystallize the crude product from ethanol to obtain the pure butylferrocenyl chalcone.

Quantitative Data Summary (Predicted):

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Yield (%)
Melting Point
(°C)

1-

(butylferrocenyl)-

3-(4-

(methylsulfonyl)p

henyl)prop-2-en-

1-one

C29H28FeO3S 528.45 80-90 165-170

Spectroscopic Data (Predicted):
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Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm)

1-(butylferrocenyl)-3-(4-

(methylsulfonyl)phenyl)prop-2-

en-1-one

8.00 (d, 2H), 7.80 (d, 1H,

J=15.5 Hz), 7.70 (d, 2H), 7.50

(d, 1H, J=15.5 Hz), 4.80 (t,

2H), 4.50 (t, 2H), 4.20 (s, 5H),

3.10 (s, 3H), 2.35 (t, 2H), 1.60

(m, 2H), 1.40 (m, 2H), 0.95 (t,

3H)

188.0, 144.5, 141.0, 140.0,

129.0, 128.0, 122.0, 81.0,

72.0, 70.5, 70.0, 44.5, 33.5,

22.5, 14.0

Visualization of Synthetic Pathway and Logical
Relationships
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of butylferrocenyl

chalcone intermediates from butylferrocene.
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Starting Material

Step 1: Friedel-Crafts Acylation

Step 2: Claisen-Schmidt Condensation

Butylferrocene

Friedel-Crafts Acylation
(4-methoxybenzoyl chloride, AlCl3)

Butylferrocenyl Ketone Intermediate

Claisen-Schmidt Condensation
(4-(methylsulfonyl)benzaldehyde, NaOH)

Butylferrocenyl Chalcone
(Pharmaceutical Intermediate)

Butylferrocene Moiety
(Lipophilicity, Redox Activity)

Butylferrocenyl Chalconeα,β-Unsaturated Ketone
(Michael Acceptor)

Substituted Aryl Group
(e.g., -SO2Me for COX-2 Selectivity)

Selective COX-2 InhibitionInhibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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